

What is the chemical structure of Cryptomoscatone D2?

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Compound of Interest

Compound Name: *Cryptomoscatone D2*

Cat. No.: *B15586914*

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Cryptomoscatone D2: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptomoscatone D2, a naturally occurring styryl-lactone, has garnered significant interest within the scientific community due to its potent biological activities. Isolated from the stem bark of *Cryptocarya moschata* and *Cryptocarya mandiocanna*, this compound has demonstrated notable antiproliferative effects against various cancer cell lines and functions as a potent inhibitor of the G2 checkpoint. This technical guide provides a detailed overview of the chemical structure, spectroscopic data, synthesis, and biological evaluation of **Cryptomoscatone D2**, serving as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Cryptomoscatone D2 is a 6-substituted-5,6-dihydro- α -pyrone characterized by a styryl group and a dihydroxylated alkyl chain. The definitive stereochemistry of **Cryptomoscatone D2** has been established through total synthesis and spectroscopic analysis.

Chemical Structure:

Systematic Name: (5R,6R)-5,6-dihydro-6-[(1E,3R,4R)-3,4-dihydroxy-1-octen-1-yl]-2H-pyran-2-one

Spectroscopic Data

The structural elucidation of **Cryptomoscatone D2** was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **Cryptomoscatone D2** (in CDCl_3)

Position	¹³ C Chemical Shift (δ ppm)	¹ H Chemical Shift (δ ppm, multiplicity, J in Hz)
2	162.8	-
3	121.5	6.08 (d, J = 9.6)
4	145.2	6.95 (dt, J = 9.6, 4.0)
5	31.5	2.45-2.55 (m)
6	78.9	4.60 (m)
1'	129.8	5.65 (dd, J = 15.6, 6.4)
2'	135.4	5.90 (dt, J = 15.6, 6.8)
3'	72.1	4.15 (m)
4'	70.3	3.60 (m)
5'	33.1	1.50-1.65 (m)
6'	25.4	1.35-1.45 (m)
7'	31.8	1.25-1.35 (m)
8'	22.6	0.88 (t, J = 7.0)
1''	136.5	7.25-7.40 (m)
2'', 6''	128.6	7.25-7.40 (m)
3'', 5''	128.8	7.25-7.40 (m)
4''	127.8	7.25-7.40 (m)

Note: NMR data is based on reported values for the synthetic compound and may show slight variations depending on the solvent and instrument used.

Experimental Protocols

Isolation of Cryptomoscatone D2 from *Cryptocarya moschata*

The following is a general procedure for the isolation of **Cryptomoscatone D2** from its natural source.

Protocol:

- **Extraction:** The air-dried and powdered stem bark of *Cryptocarya moschata* is extracted with ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is subjected to solvent-solvent partitioning using hexane, dichloromethane, ethyl acetate, and butanol, sequentially.
- **Chromatography:** The dichloromethane and ethyl acetate fractions, which typically contain **Cryptomoscatone D2**, are combined and subjected to column chromatography on silica gel.
- **Elution:** The column is eluted with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- **Purification:** Fractions containing **Cryptomoscatone D2** are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Total Synthesis of Cryptomoscatone D2

The total synthesis of **Cryptomoscatone D2** has been achieved, confirming its absolute stereochemistry. A key strategic approach involves the following sequence of reactions.

Synthetic Workflow:



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Caption: A generalized workflow for the total synthesis of **Cryptomoscatone D2**.

Detailed Protocol: A detailed, step-by-step synthetic protocol is beyond the scope of this guide. For specific reagents, reaction conditions, and purification procedures, it is recommended to consult the primary literature on the total synthesis of **Cryptomoscatone D2**.

Biological Activity and Assays

Cryptomoscatone D2 exhibits significant antiproliferative activity against a range of human cancer cell lines and has been identified as a potent inhibitor of the G2 cell cycle checkpoint.

Antiproliferative Activity

The cytotoxicity of **Cryptomoscatone D2** has been evaluated against several human cervical carcinoma cell lines (HeLa, SiHa, C33A) and a human lung fibroblast line (MRC-5).

Table 2: Antiproliferative Activity of **Cryptomoscatone D2**

Cell Line	Assay Type	Concentration Range (μ M)	Observed Effect
HeLa (Cervical Cancer)	MTT Assay	15, 30, 60, 90	High dose- and time-dependent cytotoxicity.
SiHa (Cervical Cancer)	MTT Assay	15, 30, 60, 90	High dose- and time-dependent cytotoxicity.
C33A (Cervical Cancer)	MTT Assay	15, 30, 60, 90	High dose- and time-dependent cytotoxicity.
MRC-5 (Lung Fibroblast)	MTT Assay	15, 30, 60, 90	High dose- and time-dependent cytotoxicity.

Note: Specific IC₅₀ values have not been consistently reported in the literature; the data reflects the observed cytotoxic effects at the tested concentrations.

MTT Assay for Cytotoxicity

The following is a generalized protocol for assessing the antiproliferative activity of **Cryptomoscatone D2** using the MTT assay.

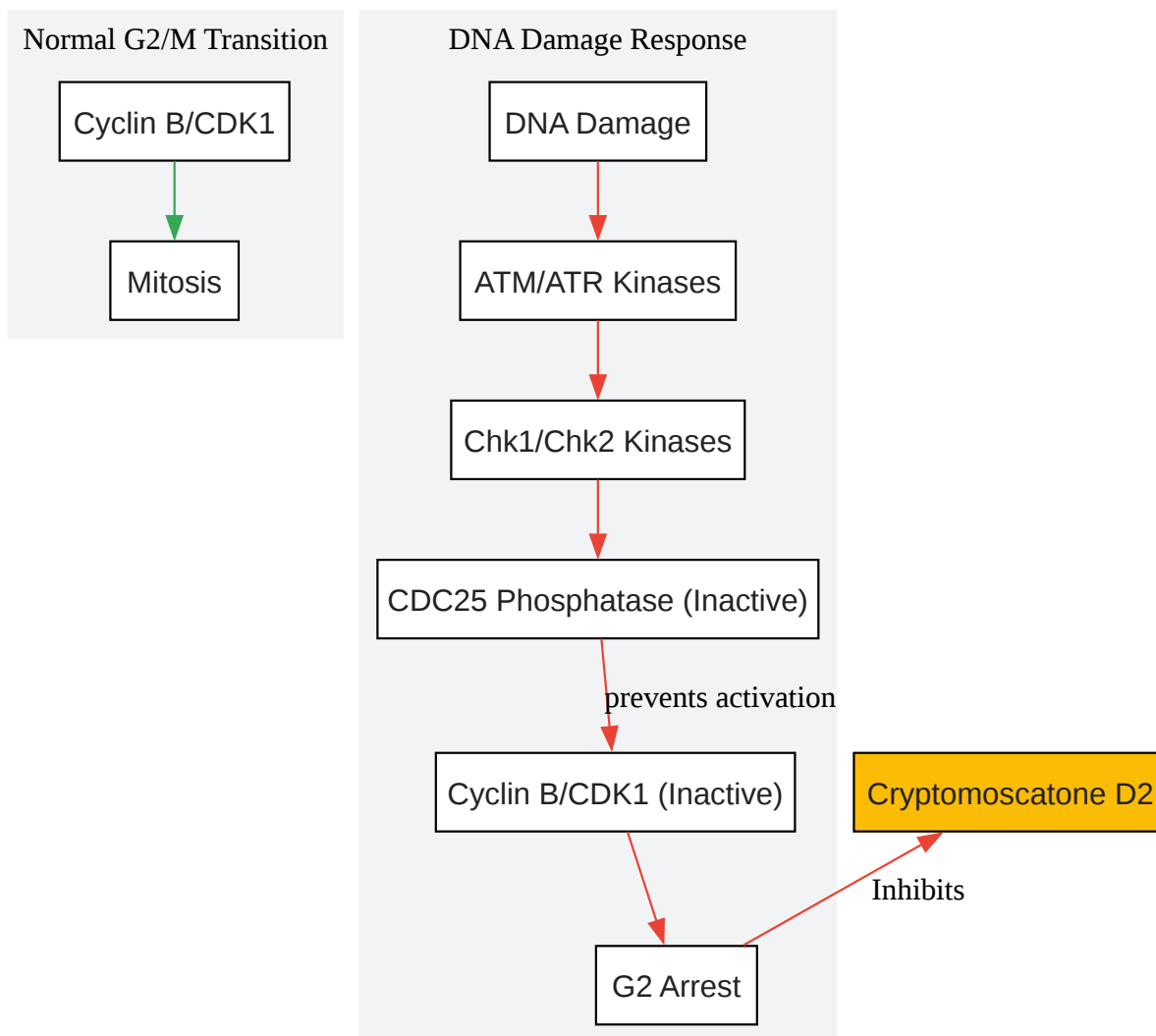
Protocol:

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of **Cryptomoscatone D2** (e.g., 15, 30, 60, 90 μ M) and a vehicle control (e.g., DMSO).
- **Incubation:** The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
- **Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Cell viability is calculated as a percentage of the vehicle-treated control cells.

G2 Checkpoint Inhibition

Cryptomoscatone D2 is a potent inhibitor of the G2 checkpoint, which can enhance the efficacy of DNA-damaging cancer therapies.

Signaling Pathway:



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Caption: Simplified signaling pathway of G2 checkpoint inhibition by **Cryptomoscatone D2**.

G2 Checkpoint Inhibition Assay Protocol (General Flow Cytometry Approach):

- Cell Treatment: Cells are treated with a DNA-damaging agent (e.g., doxorubicin or ionizing radiation) to induce G2 arrest.

- **Compound Addition:** The cells are then co-treated with **Cryptomoscatone D2** at various concentrations.
- **Incubation:** The cells are incubated for a period sufficient to allow for G2 checkpoint abrogation.
- **Cell Fixation and Permeabilization:** Cells are harvested, fixed (e.g., with ethanol), and permeabilized.
- **Staining:** Cells are stained with a DNA dye (e.g., propidium iodide) and an antibody against a mitotic marker (e.g., phospho-histone H3).
- **Flow Cytometry Analysis:** The cell cycle distribution is analyzed by flow cytometry. A decrease in the G2/M population and an increase in the sub-G1 (apoptotic) population in the presence of **Cryptomoscatone D2**, following DNA damage, indicates G2 checkpoint inhibition.

Conclusion

Cryptomoscatone D2 is a promising natural product with significant potential for further investigation in the context of cancer drug development. Its potent antiproliferative activity and its mechanism of action as a G2 checkpoint inhibitor make it an attractive lead compound for the development of novel anticancer agents. This technical guide provides a foundational resource for researchers to build upon in their exploration of **Cryptomoscatone D2** and its therapeutic applications.

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